2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine
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Overview
Description
“1-Piperazineethanamine, 4-(3-chlorophenyl)-” is a chemical compound with the molecular formula C12H17ClN2O . It has a molecular weight of 240.73 g/mol . This compound is also known by several synonyms such as “4-(3-Chlorophenyl)-1-piperazineethanol”, “2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol”, and "CHEMBL26540" .
Molecular Structure Analysis
The InChI (International Chemical Identifier) for “1-Piperazineethanamine, 4-(3-chlorophenyl)-” is InChI=1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2
. The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is C1CN(CCN1CCO)C2=CC(=CC=C2)Cl
.
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Piperazineethanamine, 4-(3-chlorophenyl)-” include a molecular weight of 240.73 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The compound also has a Topological Polar Surface Area of 26.7 Ų and a Heavy Atom Count of 16 .
Scientific Research Applications
Forensic Detection
A significant application of 1-(3-chlorophenyl) piperazine (mCPP) is in forensic science. Silva et al. (2021) developed a simple, fast, and portable electrochemical method for the detection of mCPP in seized samples using disposable screen-printed carbon electrodes. This method allows for rapid screening with minimal sample sizes, showing potential as a practical tool in preliminary forensic analysis Silva et al., 2021.
Antitumor Activity
L. Yurttaş and colleagues (2014) investigated the antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells. They found that compounds with 3-chlorophenyl and 4-chlorophenyl substitutions displayed promising antiproliferative properties, comparing favorably with cisplatin, a known anticancer drug Yurttaş et al., 2014.
Pharmacological Research
Research into the pharmacological effects of mCPP on rats by Fuller et al. (1981) identified its potent inhibitory action on serotonin binding to membrane receptors in the rat brain, suggesting its role as a serotonin receptor agonist. This work lays foundational knowledge for understanding the compound's interaction with serotonin receptors, influencing subsequent research in neuropsychopharmacology Fuller et al., 1981.
Synthetic Chemistry
In the field of synthetic chemistry, methods for preparing related compounds offer insights into the versatility and reactivity of chlorophenylpiperazine derivatives. Research by Li Ning-wei (2006) on the synthesis of 1-(2,3-dichlorophenyl)piperazine explored two synthetic approaches, contributing to the development of pharmaceutical intermediates Li Ning-wei, 2006.
Biological Properties and Drug Development
A study by Muzzaffar A Bhat et al. (2018) on 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride explored its structural, electronic, and biological properties. This comprehensive analysis included theoretical and experimental investigations, highlighting the compound's potential in drug development, particularly against prostate-specific membrane protein Bhat et al., 2018.
Safety and Hazards
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c13-11-2-1-3-12(10-11)16-8-6-15(5-4-14)7-9-16/h1-3,10H,4-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHFHFPHWYBZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21103-30-0 |
Source
|
Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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